molecular formula C17H14NO5P B1171925 C.I. Fluorescent Brightener 192 CAS No. 12270-54-1

C.I. Fluorescent Brightener 192

Cat. No.: B1171925
CAS No.: 12270-54-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Fluorescent Brighteners

The evolution of fluorescent brighteners began with foundational discoveries in photochemistry. In 1852, George Stokes formulated Stokes' Law, which describes the emission of light at longer wavelengths than absorbed light. Practical applications emerged in 1929 when Paul Krais demonstrated that esculin, a natural coumarin derivative, could improve the whiteness of rayon silk by converting UV light into visible blue fluorescence. This discovery catalyzed industrial interest, leading to the synthesis of synthetic brighteners.

The 1940s marked a turning point with the development of stilbene-based derivatives, such as 4,4′-diaminostilbene-2,2′-disulfonic acid, which offered superior stability and brightness compared to natural compounds. By the mid-20th century, benzoxazole derivatives like C.I. Fluorescent Brightener 192 were synthesized, leveraging their rigid molecular frameworks to achieve higher fluorescence quantum yields and thermal stability.

Key Milestones in Brightener Development

Year Discovery/Innovation Significance
1852 Stokes' Law Established fluorescence principles
1929 Krais's esculin application First practical whitening agent
1940s Stilbene derivatives Commercial synthetic brighteners
1960s Benzoxazole derivatives Enhanced thermal/chemical stability

Properties

CAS No.

12270-54-1

Molecular Formula

C17H14NO5P

Synonyms

C.I. Fluorescent Brightener 192

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Classification

Fluorescent brighteners are classified based on their core structures:

Compound Chemical Class CAS Number Key Structural Features Reference
C.I. FB 264 Distyrylbiphenyl 76482-78-5 Double sulfonated groups, ethanolamine substituents
C.I. FB 263 Distyrylbiphenyl 99549-42-5 Red-toned sulfonic acid derivatives
C.I. FB 27 Distyrylbiphenyl 12224-02-1 Tetrasulfonated, morpholine substituents
C.I. FB 187 Distyrylbiphenyl 12224-43-0 Disulfonated, azole-functionalized
C.I. FB 260 Triazinylaminostilbene - Anilino/morpholino triazine groups
C.I. FB 351 Bis-sulfostyrylbiphenyl - Sulfostyryl biphenyl core

Structural Trends :

  • Distyrylbiphenyl derivatives (e.g., FBs 264, 263, 27) dominate textile and paper applications due to high water solubility and affinity for cellulose .
  • Triazine-based FBs (e.g., FB 260) exhibit bleach stability, making them suitable for detergent formulations .

Optical Properties and Solubility

Compound Tonal Shade Solubility Application Medium
C.I. FB 264 Blue Water-soluble Cotton pad dyeing
C.I. FB 263 Red High water solubility Cotton/synthetic blends
C.I. FB 27 Blue-violet Alkaline/neutral soluble Paper, cotton, peroxide baths
C.I. FB 187 Blue Stable in acidic/chlorinated media Paper coatings, detergents
C.I. FB 260 Neutral white Detergent-compatible Laundry formulations

Key Observations :

  • Sulfonation degree correlates with solubility: tetrasulfonated FB 27 shows superior solubility in alkaline conditions .
  • FB 187’s stability in chlorinated media makes it ideal for paper coatings and detergents .

Stability and Fastness Properties

Compound Chlorine Stability pH Tolerance Light Fastness Wash Fastness (ISO 105-C06)
C.I. FB 264 Poor 6–11 3–4 4–5
C.I. FB 27 Excellent 6–11 5 5
C.I. FB 187 Excellent 2–12 5 5
C.I. FB 260 Excellent 7–10 4–5 5
C.I. FB 351 Moderate 6–9 4 4

Critical Insights :

  • FB 27 and 187 exhibit exceptional chlorine and pH stability, enabling use in harsh industrial environments .
  • FB 260’s bleach stability makes it a preferred choice in modern detergent systems .

Q & A

Q. What are the key physicochemical properties of C.I. Fluorescent Brightener 192, and how do they influence its fluorescence efficiency?

Methodological Answer: To assess fluorescence efficiency, measure its maximum absorption (λmax) and emission wavelengths using UV-Vis spectroscopy and fluorescence spectrometry. Compare these values to structurally similar FWAs like C.I. Fluorescent Brightener 190 (λmax: 430–440 nm) . Solubility, photostability, and quantum yield should be quantified via standardized protocols (e.g., ISO 105-B02 for lightfastness testing). Environmental stability can be evaluated by monitoring degradation under controlled UV exposure using HPLC or LC-MS to identify breakdown products .

Q. How can researchers validate the purity of this compound for experimental use?

Methodological Answer: Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at λmax (determined experimentally). Cross-validate purity via nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H-NMR for structural confirmation) and elemental analysis. Reference spectral libraries (e.g., SciFinder) to compare against known standards . For trace impurities, employ mass spectrometry (MS) with electrospray ionization (ESI) .

Q. What standardized methods are recommended for evaluating the fluorescence brightening effect of this compound on textiles?

Methodological Answer: Follow AATCC Test Method 110 or ISO 105-J01 for whiteness assessment. Prepare fabric samples using a padding mangle to apply the brightener at varying concentrations (e.g., 0.1–1.0% owf). Measure reflectance spectra using a spectrophotometer equipped with a UV filter. Compare results to control samples and calculate the CIE Whiteness Index. For durability, conduct wash-fastness tests (ISO 105-C06) and monitor fluorescence retention after repeated cycles .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

Methodological Answer: Perform comparative photolysis studies under simulated environmental conditions (e.g., UV light at 365 nm, pH 7–9) using a solar simulator. Quantify degradation kinetics via first-order rate constants and identify transformation products using high-resolution mass spectrometry (HRMS). Cross-reference findings with monitoring studies in wastewater treatment plants (WWTPs) to assess real-world removal efficiency . If discrepancies persist, evaluate the role of matrix effects (e.g., organic matter, metal ions) using factorial experimental designs .

Q. What experimental strategies can elucidate the mechanism of fluorescence quenching in this compound under high ionic strength conditions?

Methodological Answer: Conduct Stern-Volmer analysis by titrating the brightener with increasing concentrations of quenchers (e.g., NaCl, KCl). Measure fluorescence lifetime decay using time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching. Validate results with molecular dynamics simulations to model ion-brightener interactions. Compare data to structurally analogous FWAs (e.g., stilbene derivatives) to identify functional group vulnerabilities .

Q. How can researchers optimize the application of this compound in multi-fiber blends (e.g., cotton/polyester) while minimizing inter-fiber competitive adsorption?

Methodological Answer: Design a fractional factorial experiment to test variables such as pH (4–10), temperature (30–90°C), and brightener concentration. Use atomic force microscopy (AFM) or confocal fluorescence microscopy to map brightener distribution on fiber surfaces. Quantify adsorption isotherms for individual fibers (e.g., Langmuir vs. Freundlich models) and use computational tools (e.g., COMSOL) to simulate diffusion kinetics. Reference studies on Uvitex RSB, which is optimized for cellulose/polyester blends .

Q. What advanced analytical techniques are suitable for detecting this compound in complex environmental matrices (e.g., sludge, biofilms)?

Methodological Answer: Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to preconcentrate samples. Analyze via ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. For biofilm samples, use matrix-assisted laser desorption/ionization (MALDI) imaging to spatially resolve brightener accumulation. Validate recovery rates using isotopically labeled internal standards .

Data Interpretation & Conflict Resolution

Q. How should researchers address contradictions in toxicity studies of this compound?

Methodological Answer: Conduct a systematic review of existing in vitro and in vivo studies, focusing on endpoints (e.g., EC50, LC50) and test organisms. Perform dose-response assays using standardized models (e.g., Daphnia magna for aquatic toxicity, HepG2 cells for cytotoxicity). Compare results to structurally related FWAs (e.g., C.I. Fluorescent Brightener 339) to identify structure-activity relationships (SARs). If conflicts persist, evaluate study design variables (e.g., exposure duration, solvent carriers) using meta-regression analysis .

Q. What statistical approaches are recommended for analyzing fluorescence intensity data with high variability?

Methodological Answer: Apply robust normalization methods (e.g., Z-score, quantile normalization) to account for batch effects. Use mixed-effects models to partition variance between technical replicates and biological variability. For time-series data, employ autocorrelation analysis or Fourier transforms to identify periodic noise. Validate findings with bootstrapping or permutation tests to ensure reproducibility .

Experimental Design & Optimization

Q. How can researchers design a fluorescence microscopy study to track this compound uptake in live cells without interference from autofluorescence?

Methodological Answer: Select excitation/emission filters that match the brightener’s spectral profile (e.g., 405 nm excitation, 450–500 nm emission). Pre-treat cells with 0.1% sodium borohydride to reduce autofluorescence. Use spectral unmixing algorithms (e.g., linear discriminant analysis) to separate signals. Validate specificity via knock-out controls (e.g., cells treated with fluorescence quenchers like Trypan Blue) .

Q. What integrative approaches can link the photophysical properties of this compound to its performance in solar-driven applications?

Methodological Answer: Combine time-dependent density functional theory (TD-DFT) calculations to predict electronic transitions with experimental transient absorption spectroscopy to measure excited-state lifetimes. Correlate results with solar irradiance data to model brightener efficiency under natural sunlight. Validate with outdoor degradation studies using quartz reactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.